VH032-Peg4-N3
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Overview
Description
VH032-Peg4-N3, also known as (S,R,S)-AHPC-PEG4-N3, is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a four-unit polyethylene glycol (PEG) linker. It is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a novel approach for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg4-N3 involves several steps. The key component, VH032, is prepared by acetylating VH032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine (DIPEA) using dichloromethane (DCM) as the solvent . The PEG4 linker is then attached to the VH032 molecule through a series of coupling reactions. The final product, this compound, is obtained by introducing an azide group to the PEG4 linker, which allows for further functionalization through click chemistry reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their sequential coupling. The process is optimized to ensure high yield and purity, often involving chromatography and recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
VH032-Peg4-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Requires copper(I) catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN without the need for a catalyst.
Major Products
The major products formed from these reactions are triazoles, which are stable and can be further functionalized for various applications .
Scientific Research Applications
VH032-Peg4-N3 has a wide range of scientific research applications, including:
Mechanism of Action
VH032-Peg4-N3 exerts its effects through the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. The VHL ligand component of this compound binds to the VHL protein, recruiting the E3 ligase to the target protein. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein . The PEG4 linker provides flexibility and optimal spacing between the ligand and the target protein, enhancing the efficiency of the degradation process .
Comparison with Similar Compounds
Similar Compounds
VH032: The parent compound of VH032-Peg4-N3, used as a VHL ligand in PROTAC technology.
BODIPY FL VH032: A fluorescent probe based on VH032, used for high-affinity binding assays.
Uniqueness
This compound is unique due to its incorporation of a PEG4 linker, which enhances its solubility and flexibility, making it more effective in forming ternary complexes for targeted protein degradation . This distinguishes it from other VHL ligands that may lack such linkers or have different linker lengths .
Properties
IUPAC Name |
1-[2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMONCFLONVNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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